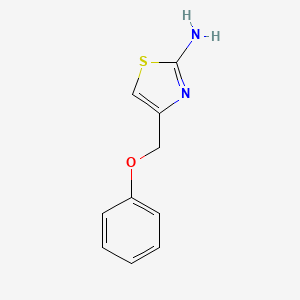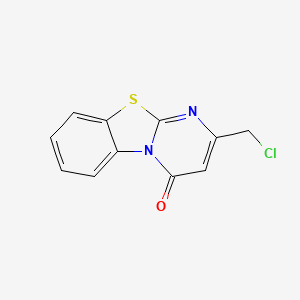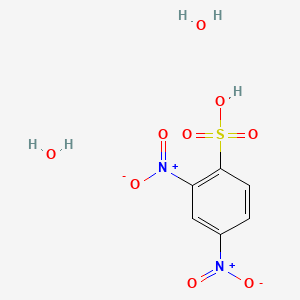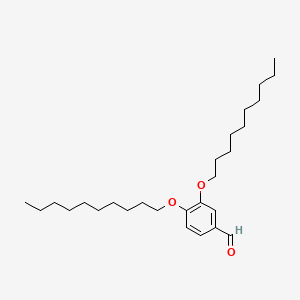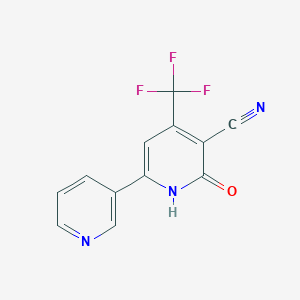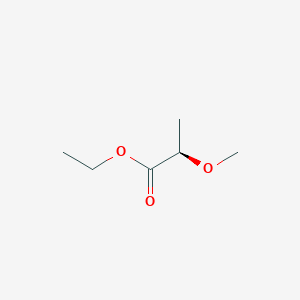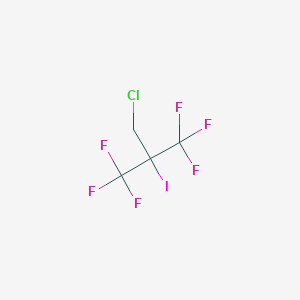
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane
Descripción general
Descripción
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane, also known as CTFI, is an organofluorine compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 34.2 °C and a molecular weight of 218.94 g/mol. CTFI is a highly reactive compound that is used in a variety of synthetic reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Electrophilic Reagents for Trifluoromethylthiolation
- The trifluoromethylthio group, related to fluorine chemistry, is significant in pharmaceutical and agrochemical sciences. New, highly reactive electrophilic trifluoromethylthiolating reagents have been developed that can easily install the trifluoromethylthio group in drug molecules. This enhances their chemical and metabolic stability and improves cell-membrane permeability (Shao, Xu, Lu, & Shen, 2015).
Optical and Dielectric Properties of Polyimide Thin Films
- Investigating the effects of trifluoromethyl (CF3) groups on the optical properties of fluorinated polyimides. These groups significantly influence the optical and dielectric properties of these materials, which are important in various applications (Jang, Shin, Choi, Park, & Han, 2007).
Synthesis of Trifluoromethyl-Substituted Compounds
- Trifluoromethyl-containing compounds have diverse applications in pharmaceuticals and agrochemicals. Novel methods of incorporating trifluoromethyl groups into organic compounds have been explored, enhancing their potential in medicinal chemistry (Shimizu, Higashi, Takeda, Murai, Jiang, Asai, Nakao, Shirakawa, & Hiyama, 2009).
Trifluoromethylcarbene Generation
- The compound has been used in the generation of trifluoromethylcarbene, which is applied in cyclopropanation of olefins. This process results in trifluoromethylated cyclopropanes, useful in various chemical synthesis processes (Duan, Lin, Xiao, & Gu, 2016).
Ionic Trifluoromethanesulphonates in Polymerization
- The application of ionic trifluoromethanesulphonates (triflates) in polymerization processes. These compounds are used to solvate their conjugate acid, which plays a crucial role in polymerization reactions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Ring-Opening Dichlorination of Donor-Acceptor Cyclopropanes
- This compound is involved in reactions with donor-acceptor cyclopropanes to produce ring-opened products. Such reactions are fundamental in creating various chemical structures with chlorine atoms positioned adjacent to donor and acceptor groups (Garve, Barkawitz, Jones, & Werz, 2014).
Titanium(IV) Trifluoromethyl Complexes
- Studies on titanium(IV) trifluoromethyl complexes provide new perspectives on bonding in organometallic fluorocarbon chemistry. These complexes have shown robust Ti–CF3 linkages, useful in various chemical applications (Taw, Clark, Mueller, Janicke, Cantat, Scott, Hay, Hughes, & Kiplinger, 2012).
Carborane Reagents in Synthetic Chemistry
- The compound plays a role in the synthesis of carborane reagents. These reagents serve as strong electrophilic sources, important in creating reactive cations and catalysts in synthetic chemistry (Reed, 2010).
Mecanismo De Acción
- The primary target of this compound is likely a specific enzyme or receptor within the biological system. Unfortunately, specific information about the exact target remains limited in the available literature .
Target of Action
Pharmacokinetics
- Information on absorption is not readily available for this compound . It may distribute throughout the body, potentially accumulating in specific tissues. Metabolic enzymes may transform the compound into metabolites. Elimination occurs through renal or hepatic pathways, affecting bioavailability.
Its potential therapeutic applications and environmental implications warrant investigation . 🌟
Propiedades
IUPAC Name |
2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF6I/c5-1-2(12,3(6,7)8)4(9,10)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSUYHNDADQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF6I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378716 | |
| Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane | |
CAS RN |
240122-22-9 | |
| Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



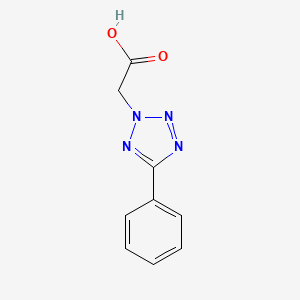
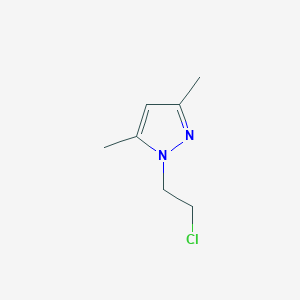
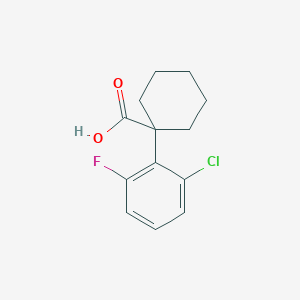
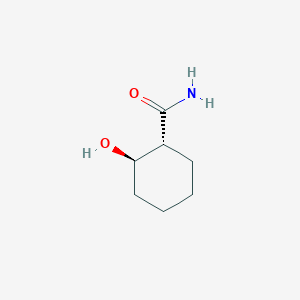
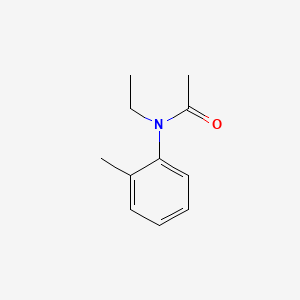
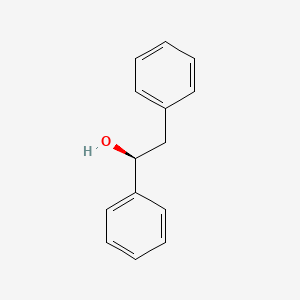

![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)
